molecular formula C10H13NO2 B13067504 2-(4-Methylpyridin-3-yl)butanoic acid

2-(4-Methylpyridin-3-yl)butanoic acid

Cat. No.: B13067504
M. Wt: 179.22 g/mol
InChI Key: LCWQNKZFLJFGLB-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)butanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a butanoic acid chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. In this case, 4-methyl-3-bromopyridine can be coupled with butanoic acid boronic ester under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpyridin-2-yl)butanoic acid: Similar structure but with the butanoic acid chain at the 2-position of the pyridine ring.

    2-(4-Ethylpyridin-3-yl)butanoic acid: Similar structure with an ethyl group instead of a methyl group.

    2-(4-Methylpyridin-3-yl)propanoic acid: Similar structure with a propanoic acid chain instead of a butanoic acid chain.

Uniqueness

2-(4-Methylpyridin-3-yl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the butanoic acid chain at the 2-position provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)butanoic acid

InChI

InChI=1S/C10H13NO2/c1-3-8(10(12)13)9-6-11-5-4-7(9)2/h4-6,8H,3H2,1-2H3,(H,12,13)

InChI Key

LCWQNKZFLJFGLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CN=C1)C)C(=O)O

Origin of Product

United States

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